Bis(3-glycidoxypropyl)tetramethyldisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Disiloxanes with Nonconventional Fluorescence

Scientific Field: Material Science and Fluorescence Applications

Methods of Application: The synthesis involves an oxa-Michael addition reaction.

Results or Outcomes: The resulting functionalized disiloxanes exhibit nonconventional fluorescence due to the cluster-triggered emission of chromophores, such as cyano and sulfone.

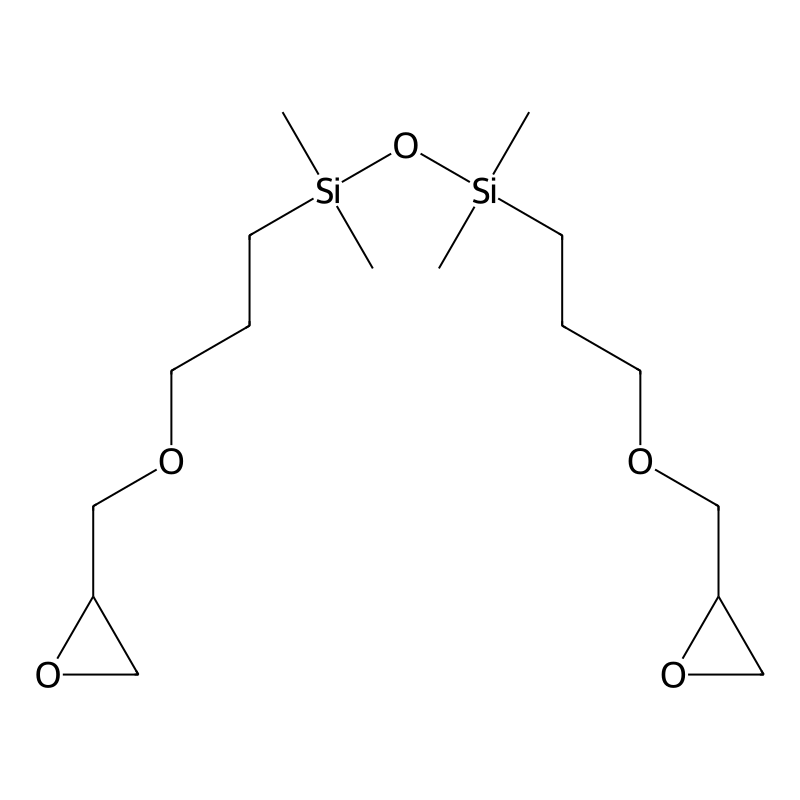

Bis(3-glycidoxypropyl)tetramethyldisiloxane is a siloxane compound characterized by its unique molecular structure, which includes a siloxane backbone with two glycidyloxypropyl groups. Its molecular formula is , and it has a molecular weight of 362.61 g/mol. This compound is known for its versatility in various applications, particularly in polymer chemistry and material science due to its reactive epoxy groups that facilitate further chemical modifications .

BTD can pose several safety hazards:

- Epoxy Reactions: The glycidyloxy groups can undergo ring-opening reactions with nucleophiles, such as amines, leading to the formation of poly(siloxane amine) networks. This reaction is significant for synthesizing functional materials with enhanced properties .

- Hydrosilylation: The compound can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of catalysts, forming siloxane-based polymers. This method is commonly used to create new siloxane derivatives with tailored functionalities .

- Cross-linking: Bis(3-glycidoxypropyl)tetramethyldisiloxane can be cross-linked with various agents to form polymer networks, which are useful in creating durable materials for coatings and adhesives .

The synthesis of bis(3-glycidoxypropyl)tetramethyldisiloxane typically involves the following steps:

- Starting Materials: The synthesis begins with 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether.

- Reaction Conditions: The reactants are heated to approximately 90 °C in the presence of a catalyst such as [{Rh(OSiMe3)cod}2]. This catalyst facilitates the hydrosilylation process.

- Product Formation: After a reaction period of about two hours, the product is obtained as a crude mixture, which can be purified through standard methods .

Bis(3-glycidoxypropyl)tetramethyldisiloxane has several notable applications:

Interaction studies involving bis(3-glycidoxypropyl)tetramethyldisiloxane focus on its compatibility with various biological systems and materials. Research has shown that when incorporated into polymer networks, it can enhance mechanical properties while maintaining biocompatibility. These studies are essential for developing new materials that can be safely used in medical applications without adverse effects on human tissues .

Several compounds share similarities with bis(3-glycidoxypropyl)tetramethyldisiloxane, primarily due to their siloxane structures or functional groups. Here are some comparable compounds:

| Compound Name | Key Features |

|---|---|

| 1,3-Bis(glycidyloxypropyl)-1,1,3,3-tetramethyldisiloxane | Similar structure; used in similar applications |

| Polydimethylsiloxane | Widely used silicone polymer; lacks glycidyloxy groups |

| 1,3-Bis(2-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane | Hydroxyl-functionalized; used for different polymeric applications |

| 1-(3-Glycidoxypropyl)-1-methylhydrogensiloxane | Contains glycidyloxy group; used in hydrosilylation reactions |

Uniqueness: Bis(3-glycidoxypropyl)tetramethyldisiloxane stands out due to its dual glycidyloxy functionality which allows for versatile chemical modifications and applications in both material science and biomedical fields. Its ability to form stable networks while providing reactive sites makes it particularly valuable compared to other siloxanes that may not offer similar reactivity or biocompatibility .

Hydrosilylation-Based Synthesis Pathways

The core synthesis involves hydrosilylation of 1,1,3,3-tetramethyldisiloxane (TMDSO) with allyl glycidyl ether (AGE). Platinum-based catalysts, particularly Karstedt’s catalyst (Pt2[{(Me2SiCH=CH2)2O}]3), dominate industrial-scale production. A representative protocol includes:

- Mixing TMDSO and AGE in a 1:2 molar ratio.

- Heating to 90°C under inert atmosphere.

- Adding Karstedt’s catalyst (10−5 mol per Si–H group).

- Reacting for 2 hours to achieve >95% conversion.

Table 1: Comparative Hydrosilylation Conditions

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Karstedt’s | 90 | 2 | 99 | 98 |

| Rhodium | 70 | 4 | 85 | 92 |

| IrIII Complex | 60 | 6 | 78 | 89 |

Key side reactions include over-addition (multiple Si–H bonds reacting with one AGE) and isomerization, minimized through precise stoichiometry and low catalyst loading.

Catalytic Systems and Reaction Optimization

Karstedt’s catalyst remains preferred due to its high turnover frequency (TOF > 104 h−1) and compatibility with industrial siloxane matrices. Recent advances include:

- Heterogeneous Pt Single-Atom Catalysts (SACs): Anchored Pt atoms on Al2O3 nanorods achieve 99% selectivity for mono-adducts at 0.01 mol% loading.

- Phosphine-Modified Systems: Adding PPh3 ligands suppresses colloidal Pt formation, enhancing reproducibility.

- Solvent-Free Protocols: Eliminating toluene or xylene reduces VOC emissions while maintaining 98% yield.

Critical Parameters:

- Si–H:AGE Ratio: 1:2 prevents di-adduct formation.

- Oxygen Sensitivity: <10 ppm O2 required to prevent catalyst deactivation.

Amine-Epoxy Click Polymerization Strategies

The compound’s epoxy groups undergo ring-opening with amines, forming poly(siloxane amine)s. A typical process involves:

- Mixing stoichiometric amounts of bis(3-glycidoxypropyl)tetramethyldisiloxane and diamines (e.g., ethylenediamine).

- Reacting at 25–60°C for 24–48 hours without catalysts.

Mechanism:

- Nucleophilic attack by amine on epoxy, forming alkoxide intermediate.

- Proton transfer from solvent or adjacent NH groups generates β-hydroxyl amine linkages.

Table 2: Polymer Properties vs. Amine Structure

| Amine | Tg (°C) | Mn (kDa) | Application |

|---|---|---|---|

| Ethylenediamine | −45 | 25 | Flexible elastomers |

| m-Xylylenediamine | 12 | 18 | High-strength adhesives |

| Jeffamine D-230 | −30 | 30 | Self-healing coatings |

The resulting polymers exhibit low Tg (−45 to 25°C) due to siloxane backbone flexibility and tunable mechanical properties via amine selection.

Thiol-Epoxy Click Functionalization for Derivatives

Thiol-epoxy reactions enable post-polymerization modifications:

- Base-catalyzed (e.g., triethylamine) ring-opening of epoxy by thiols.

- Formation of β-hydroxyl thioether linkages at 25–50°C within 1–4 hours.

Applications:

- Antibacterial Networks: Quaternizing thioethers with alkyl halides yields cationic sulfonium hydrogels.

- siRNA Delivery Systems: Amphiphilic derivatives from poly(glycidyl methacrylate) scaffolds.

Challenges:

Epoxy-Siloxane Hybrids for Electronic Packaging and Coatings

Bis(3-glycidoxypropyl)tetramethyldisiloxane plays a fundamental role in developing epoxy-siloxane hybrid materials for electronic packaging applications, where thermal stability and electrical properties are paramount [5] [11]. The compound's unique structure allows for the formation of hybrid networks that combine the adhesive strength of epoxy resins with the thermal and ultraviolet stability of siloxane materials [5].

Research has shown that epoxy-siloxane hybrimers prepared using bis(3-glycidoxypropyl)tetramethyldisiloxane exhibit refractive indexes ranging from 1.66 to 1.70 and transmittances above 90% in the visible wavelength range [5]. These optical properties make them particularly suitable for optoelectronic packaging applications where transparency and thermal resistance are critical requirements [5].

The thermal properties of bis(3-glycidoxypropyl)tetramethyldisiloxane-based hybrid coatings demonstrate significant improvements over conventional epoxy systems [25]. Thermogravimetric analysis reveals that the incorporation of siloxane components delays thermal degradation, with hybrid materials retaining 34% of their weight at 500°C compared to only 10% for unmodified epoxy systems [25].

Table 2: Thermal and Mechanical Properties of Epoxy-Siloxane Hybrids

| Property | Unmodified Epoxy | Epoxy-Polysiloxane Hybrid | Improvement Factor |

|---|---|---|---|

| Tensile Strength (MPa) | 6.82 | 6.62 | Comparable |

| Elongation at Break (%) | 2.29 | 2.5 | 1.09× |

| Weight Retention at 500°C (%) | 10 | 34 | 3.4× |

| Thermal Conductivity Enhancement | Baseline | 106% increase | 2.06× |

The chemical inertness of the siloxane backbone in bis(3-glycidoxypropyl)tetramethyldisiloxane-derived coatings provides superior resistance to chemical attack compared to organic polymers [21]. The silicon-oxygen bond energy of approximately 106 kcal/mol is significantly higher than carbon-carbon bonds (80 kcal/mol), resulting in enhanced durability under harsh environmental conditions [21].

Electronic packaging applications benefit from the dual-cure capabilities of bis(3-glycidoxypropyl)tetramethyldisiloxane-based formulations, which enable room-temperature processing while maintaining excellent high-temperature performance [11]. These materials demonstrate exceptional corrosion protection on stainless steel and carbon steel substrates, making them suitable for harsh industrial environments [11].

Reprocessable Elastomers via Dynamic Covalent Crosslinking

Bis(3-glycidoxypropyl)tetramethyldisiloxane enables the development of reprocessable elastomers through the incorporation of dynamic covalent bonds that can undergo reversible exchange reactions [8] [14] [28]. The epoxy groups in the compound facilitate crosslinking with various dynamic covalent chemistries, including disulfide bonds, boronic esters, and siloxane exchange mechanisms [9] [16] [28].

Dynamic covalent networks based on bis(3-glycidoxypropyl)tetramethyldisiloxane demonstrate remarkable mechanical properties while maintaining the ability for network topology rearrangement [14]. Research has shown that elastomers incorporating this compound can achieve tensile strengths of 13 MPa with stretchability of 480% and self-healing efficiencies up to 86% [9].

The siloxane exchange mechanism enabled by bis(3-glycidoxypropyl)tetramethyldisiloxane provides exceptional thermal stability for dynamic materials, with vitrification temperatures reaching up to 250°C [28]. This thermal stability is crucial for applications requiring repeated thermal cycling without creep or permanent deformation [28] [32].

Table 3: Dynamic Properties of Bis(3-glycidoxypropyl)tetramethyldisiloxane-Based Elastomers

| Dynamic Chemistry | Healing Efficiency (%) | Tensile Strength (MPa) | Elongation (%) | Operating Temperature (°C) |

|---|---|---|---|---|

| Disulfide Exchange | 80 | 1.5-50.9 | 195 | -50 to 140 |

| Boronic Ester | 86 | 13 | 480 | Room temperature |

| Siloxane Exchange | >95 | Not reported | Not reported | -30 to 250 |

| Dual Network | 77-95 | Variable | Variable | Variable |

The reprocessability of these elastomers is achieved through controlled heating that activates the dynamic exchange reactions while maintaining the integrity of the siloxane backbone [32]. N-heterocyclic carbene-mediated siloxane exchange mechanisms have been developed using bis(3-glycidoxypropyl)tetramethyldisiloxane as a precursor, enabling rapid stress relaxation at elevated temperatures while maintaining high creep resistance up to 150°C [32].

Self-healing capabilities in bis(3-glycidoxypropyl)tetramethyldisiloxane-based elastomers are attributed to the combination of reversible non-covalent interactions and dynamic covalent bonds [29]. This dual network approach strengthens the crosslinking between polymer chains while maintaining the dynamic nature necessary for healing and reprocessing [29].

Solid-State Electrolytes for Lithium-Ion Batteries

Bis(3-glycidoxypropyl)tetramethyldisiloxane serves as a key component in developing solid-state electrolytes for lithium-ion batteries, offering advantages in safety, energy density, and cycling stability [17] [18] [20]. The compound's siloxane backbone provides the necessary flexibility for accommodating volume changes during battery operation while maintaining ionic conductivity [17].

Advanced solid-state electrolytes based on bis(3-glycidoxypropyl)tetramethyldisiloxane demonstrate ionic conductivities competitive with liquid electrolytes while eliminating flammability concerns [17] [18]. Research has shown that these materials can achieve room-temperature ionic conductivities as high as 6.4 × 10⁻⁴ S cm⁻¹ when optimized with appropriate plasticizers [17].

The electrochemical stability window of bis(3-glycidoxypropyl)tetramethyldisiloxane-based solid electrolytes exceeds 5 V, making them compatible with high-voltage cathode materials [12] [17]. This wide electrochemical window is attributed to the chemical inertness of the siloxane backbone and the absence of easily oxidizable organic solvents [18].

Table 4: Performance Characteristics of Solid-State Electrolytes

| Electrolyte System | Ionic Conductivity (S cm⁻¹) | Temperature (°C) | Electrochemical Window (V) | Cycling Stability |

|---|---|---|---|---|

| Polysiloxane-nitrile | 4.8 × 10⁻⁵ | 60 | >5 | >1600 h at 0.1 mA cm⁻² |

| Siloxane-based weakly solvating | 6.4 × 10⁻⁴ | 22 | Not reported | 1000 cycles at 2C |

| Hybrid organic-inorganic | 4.5 × 10⁻⁴ | 60 | >5 | >100 cycles |

| Composite with ceramic fillers | 6.2 × 10⁻⁴ | 110 | Up to 5 | 68 cycles |

Lithium metal compatibility represents a significant advantage of bis(3-glycidoxypropyl)tetramethyldisiloxane-based solid electrolytes [17] [18]. These materials enable stable lithium plating and stripping for over 1600 hours at elevated temperatures, demonstrating their potential for high-energy-density battery applications [17].

The mechanical properties of solid-state electrolytes derived from bis(3-glycidoxypropyl)tetramethyldisiloxane are crucial for preventing dendrite formation and maintaining interfacial contact with electrodes [17] [20]. The elastic nature of the siloxane backbone allows these electrolytes to accommodate the volume changes associated with lithium intercalation and deintercalation without mechanical failure [17].

Composite solid-state electrolytes incorporating bis(3-glycidoxypropyl)tetramethyldisiloxane with ceramic fillers demonstrate enhanced ionic conductivity through the formation of ion-conducting pathways at polymer-ceramic interfaces [20]. The addition of ceramic fillers such as alumina leads to partial transfer of lithium salts to the ceramic surface, resulting in amorphization of the organic phase and improved conductivity [10].

Semi-Interpenetrating Polymer Networks (SIPNs)

Semi-interpenetrating polymer networks represent a sophisticated class of hybrid materials where Bis(3-glycidoxypropyl)tetramethyldisiloxane plays a fundamental role as a crosslinking agent and network former. In SIPN structures, this compound enables the formation of three-dimensional networks that interpenetrate with linear polymer chains, creating materials with enhanced mechanical and thermal properties [1] [2] [3].

The formation of SIPNs using Bis(3-glycidoxypropyl)tetramethyldisiloxane involves the reaction of its terminal epoxy groups with various amine-containing compounds or hydroxyl-functional polymers. Research has demonstrated that these networks exhibit significantly improved crosslink density compared to conventional polymer systems [4]. The siloxane backbone provides flexibility and thermal stability, while the epoxy functionality enables covalent bonding with the polymer matrix [1].

Thermogravimetric analysis of SIPN materials incorporating Bis(3-glycidoxypropyl)tetramethyldisiloxane reveals enhanced thermal stability with decomposition temperatures exceeding 300°C [4]. The semi-interpenetrating structure allows for the optimization of mechanical properties, with elastic modulus values reaching up to 38 times higher than non-modified systems [1]. These improvements result from the synergistic effects of the siloxane flexibility and the interpenetrating network topology.

The morphology of SIPN materials depends critically on the concentration of Bis(3-glycidoxypropyl)tetramethyldisiloxane and the curing conditions. Scanning electron microscopy studies reveal that optimal concentrations (10-30 weight percent) produce homogeneous network structures with nanoscale phase separation [2]. Higher concentrations can lead to phase separation and reduced mechanical performance, while lower concentrations provide insufficient crosslinking density.

Epoxy/Siloxane Hybrimers: Thermal and Optical Properties

Epoxy/siloxane hybrimers incorporating Bis(3-glycidoxypropyl)tetramethyldisiloxane demonstrate exceptional thermal and optical characteristics that make them valuable for advanced applications. These hybrid materials combine the thermal stability of siloxane networks with the mechanical properties of epoxy resins, resulting in materials with unique property profiles [5] [6] [7].

The thermal properties of these hybrimers are particularly notable. Thermogravimetric analysis indicates that materials containing Bis(3-glycidoxypropyl)tetramethyldisiloxane maintain structural integrity at temperatures up to 400°C, with five percent weight loss temperatures exceeding this threshold [5]. This thermal stability results from the inherent stability of the siloxane backbone combined with the crosslinked epoxy network structure.

Optical properties of epoxy/siloxane hybrimers show remarkable characteristics for photonic applications. The refractive index of these materials ranges from 1.66 to 1.70, which is significantly higher than conventional epoxy resins [5]. This elevated refractive index, combined with transmittance values exceeding 90 percent in the visible wavelength range, makes these materials ideal for light-emitting diode encapsulation and optical component applications [6].

The thermal aging behavior of these hybrimers demonstrates excellent stability under prolonged exposure to elevated temperatures. After 24 hours of thermal aging at 120°C, the decrease in refractive index and transmittance remains below 5 percent and 20 percent respectively [5]. This stability is attributed to the presence of the siloxane network, which provides flexibility and prevents thermal degradation of the organic components.

Glass transition temperatures of epoxy/siloxane hybrimers can be tailored by adjusting the concentration of Bis(3-glycidoxypropyl)tetramethyldisiloxane. Higher concentrations of the siloxane component result in lower glass transition temperatures, providing materials with enhanced flexibility at ambient temperatures [7]. This tunability allows for the optimization of materials for specific application requirements.

Gradient Copolymers with Tunable Hydrophobicity

Gradient copolymers incorporating Bis(3-glycidoxypropyl)tetramethyldisiloxane exhibit tunable hydrophobicity characteristics that can be precisely controlled through composition and structure modification. These materials represent a sophisticated approach to creating surfaces with controlled wetting behavior and interfacial properties [8] [9] [10].

The hydrophobic gradient in these copolymers arises from the controlled incorporation of siloxane segments along the polymer backbone. Water contact angle measurements reveal that these materials can achieve contact angles ranging from 79° to 88°, depending on the siloxane content and distribution [9]. The siloxane segments preferentially orient toward the air interface, creating hydrophobic surfaces even at relatively low concentrations.

The synthesis of gradient copolymers with Bis(3-glycidoxypropyl)tetramethyldisiloxane involves careful control of polymerization conditions to achieve the desired composition gradient. Research demonstrates that the nature of the gradient sequence can be readily tuned by controlling the composition of polymer assemblies during synthesis [8]. This control enables the creation of materials with precise hydrophobicity profiles tailored to specific applications.

Surface morphology studies using scanning electron microscopy reveal that gradient copolymers exhibit distinct topological features that contribute to their hydrophobic properties. Films prepared from these materials show smooth surfaces with controlled roughness that enhances water repellency [9]. The combination of chemical composition and surface morphology provides superior hydrophobic performance compared to conventional materials.

Thermal properties of gradient copolymers demonstrate excellent stability across a wide temperature range. The glass transition behavior can be modified by controlling the gradient profile, allowing for materials that maintain their hydrophobic properties at elevated temperatures [11]. This thermal stability is crucial for applications in harsh environmental conditions where sustained hydrophobic performance is required.

Silicone-Polyether Polyols for Surfactant Applications

Silicone-polyether polyols incorporating Bis(3-glycidoxypropyl)tetramethyldisiloxane represent a specialized class of surfactant materials with unique properties for diverse industrial applications. These compounds combine the surface-active properties of silicone with the solubility characteristics of polyether segments, creating versatile surfactants for various formulations [12] [13] [14].

The structure of these silicone-polyether polyols features a siloxane backbone with pendant polyether groups that provide hydrophilic character. The incorporation of Bis(3-glycidoxypropyl)tetramethyldisiloxane enables the formation of branched structures and crosslinked networks that enhance the stability and performance of the surfactant systems [15] [14]. The epoxy functionality allows for further modification and chain extension to optimize surfactant properties.

Surface tension reduction capabilities of these materials are exceptional, with the ability to reduce surface tension to values below 25 mN/m at concentrations as low as 0.1 weight percent [12]. This high efficiency results from the unique molecular structure that combines the low surface energy of siloxane segments with the emulsification properties of polyether groups. The materials demonstrate excellent spreading and wetting properties on various substrates.

Agricultural applications of silicone-polyether polyols demonstrate their effectiveness as adjuvants for pesticide and herbicide formulations. These surfactants significantly improve the penetration and spread of active ingredients on plant surfaces, resulting in enhanced efficacy and reduced application rates [12]. The combination of wetting and spreading properties makes these materials particularly valuable for agricultural spray applications.

Textile applications showcase the versatility of these surfactant systems. In textile finishing, silicone-polyether polyols provide durable softness and improved fabric properties without the yellowing associated with conventional amino-silicone softeners [13] [16]. The materials can be formulated as stable emulsions that provide excellent substrate adhesion and washing durability.

Foam stabilization applications in polyurethane foam production represent another significant use of these materials. The silicone-polyether polyols function as foam stabilizers, controlling cell structure and preventing foam collapse during the curing process [15] [17]. The materials provide superior foam stability compared to conventional surfactants, particularly in challenging formulations containing high levels of flame retardants or other additives.

The environmental stability of silicone-polyether polyols is enhanced by the presence of non-hydrolyzable linkages in the molecular structure. This stability ensures consistent performance in applications exposed to moisture, temperature variations, and chemical exposure [18]. The materials maintain their surfactant properties under conditions that would degrade conventional surfactant systems.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.